
4,5-Dimethylpyridin-2(1H)-one
Overview
Description
4,5-Dimethylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H9NO It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and a keto group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylpyridin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-pentanedione with ammonia or primary amines can yield the desired pyridinone derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4,5-Dimethylpyridin-2-ol.
Substitution: Various substituted pyridinones depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
4,5-Dimethylpyridin-2(1H)-one serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a scaffold for designing novel drugs targeting specific biological pathways. Research indicates that derivatives of pyridin-2-ones exhibit significant biological activity, including anti-cancer and anti-inflammatory effects .
Ghrelin Receptor Agonists
One notable application is in the development of non-peptidic agonists for the ghrelin receptor (GHS-R1a). Compounds derived from this compound have shown promise in stimulating appetite and could be beneficial in treating cachexia—a condition characterized by severe weight loss and muscle wasting . In vivo studies demonstrated that these compounds could significantly increase food intake in animal models, highlighting their potential for therapeutic use in metabolic disorders .
Agrochemicals
Pesticide Development
The compound has been investigated for its role in developing new agrochemicals. Its ability to interact with various biological systems makes it a candidate for creating effective pesticides that can target specific pests while minimizing environmental impact. The structural diversity offered by pyridine derivatives allows for modifications that can enhance efficacy and reduce toxicity.
Biochemical Research
Bioconversion Studies
In biochemical research, this compound has been utilized in studies focusing on bioconversion processes. It has been shown to facilitate the synthesis of hydroxylated pyridine derivatives using microbial systems, which can be crucial for producing bioactive compounds efficiently . This application underscores the compound's versatility in synthetic biology and metabolic engineering.
Chemical Synthesis
Building Block for Organic Synthesis
The compound is frequently employed as a precursor in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This makes it a critical component in synthesizing more complex organic molecules used in various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridine: Lacks the keto group, resulting in different chemical reactivity.
4,6-Dimethylpyridin-2-amine: Contains an amino group instead of a keto group, leading to distinct properties and applications.
3,5-Dimethylpyridin-2-ol: Has a hydroxyl group instead of a keto group, affecting its chemical behavior.
Uniqueness
4,5-Dimethylpyridin-2(1H)-one is unique due to the presence of both methyl groups and a keto group, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Biological Activity
4,5-Dimethylpyridin-2(1H)-one is a heterocyclic compound with significant potential in various biological applications. This article delves into its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H9NO. It features two methyl groups at the 4 and 5 positions and a keto group at the 2 position of the pyridine ring. This structural arrangement contributes to its biological activity and reactivity in various chemical environments.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with studies demonstrating its potential to inhibit growth and replication. The compound's mechanism may involve interference with bacterial metabolic pathways or cell wall synthesis.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. These interactions can modulate enzyme functions or receptor activities, leading to altered cellular responses. For instance, it may act as an agonist for certain receptors involved in appetite regulation, potentially offering therapeutic avenues for conditions like cachexia.
Case Studies
-
Ghrelin Receptor Agonism :
A study highlighted the compound's role as a selective agonist for the ghrelin receptor (GHS-R1a). In vivo tests demonstrated that it significantly increased food intake in mice, indicating its potential application in treating metabolic disorders related to appetite regulation . -
Anticancer Research :
Various studies have focused on the anticancer effects of this compound. For example, it was shown to induce apoptosis in specific cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins.
Research Findings Summary
Properties
IUPAC Name |
4,5-dimethyl-1H-pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)8-4-6(5)2/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKBNILXXMIRFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502278 | |
Record name | 4,5-Dimethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72323-56-9 | |
Record name | 4,5-Dimethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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